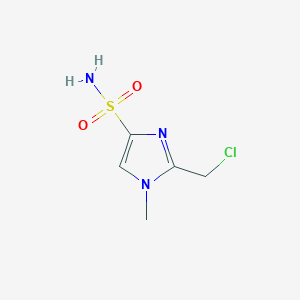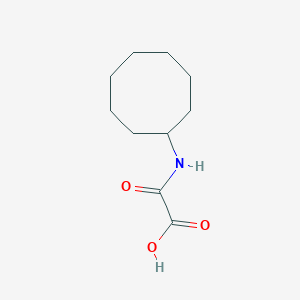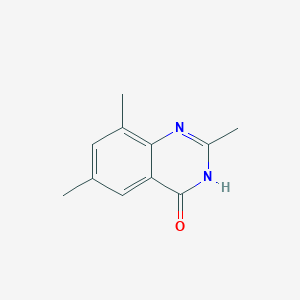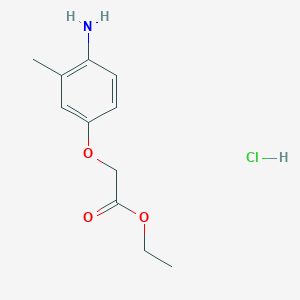
Dibutylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyltin dihydride, also known as Dibutylstannane, is an organotin compound with the molecular formula C8H20Sn. It is a colorless liquid that is used in various chemical reactions and industrial applications. Organotin compounds are known for their versatility and are widely used in organic synthesis, catalysis, and as stabilizers in the production of plastics.
Vorbereitungsmethoden
Dibutyltin dihydride can be synthesized through several methods. One common method involves the reaction of dibutyltin dichloride with lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:
SnBu2Cl2+LiAlH4→SnBu2H2+LiCl+AlCl3
Another method involves the reduction of dibutyltin oxide with hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). This method is often used in industrial settings due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Dibutyltin dihydride undergoes various chemical reactions, including:
-
Oxidation: : Dibutyltin dihydride can be oxidized to form dibutyltin oxide (SnBu2O). This reaction is typically carried out using oxidizing agents such as hydrogen peroxide (H2O2) or oxygen (O2).
-
Reduction: : Dibutyltin dihydride can act as a reducing agent in organic synthesis. It is commonly used to reduce carbonyl compounds to alcohols.
-
Substitution: : Dibutyltin dihydride can undergo substitution reactions with halides to form dibutyltin halides. For example, the reaction with hydrogen chloride (HCl) produces dibutyltin dichloride (SnBu2Cl2).
Wissenschaftliche Forschungsanwendungen
Dibutyltin dihydride has a wide range of applications in scientific research, including:
-
Chemistry: : It is used as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols. It is also used in the synthesis of organotin compounds.
-
Biology: : Dibutyltin dihydride is used in the study of enzyme inhibition and as a probe for investigating the mechanisms of enzyme-catalyzed reactions.
-
Medicine: : Organotin compounds, including dibutyltin dihydride, are being investigated for their potential use in anticancer therapies due to their ability to inhibit the growth of cancer cells.
-
Industry: : Dibutyltin dihydride is used as a catalyst in the production of polyurethane foams and as a stabilizer in the production of polyvinyl chloride (PVC) plastics.
Wirkmechanismus
The mechanism of action of dibutyltin dihydride involves its ability to donate hydride ions (H-) in chemical reactions. This property makes it an effective reducing agent in organic synthesis. In biological systems, dibutyltin dihydride can interact with enzymes and inhibit their activity by binding to the active site or by altering the enzyme’s conformation.
Vergleich Mit ähnlichen Verbindungen
Dibutyltin dihydride is similar to other organotin hydrides such as tributyltin hydride (SnBu3H) and triphenyltin hydride (SnPh3H). dibutyltin dihydride is unique in its balance of reactivity and stability, making it a versatile reagent in both laboratory and industrial settings. Other similar compounds include:
Tributyltin hydride (SnBu3H): More reactive but less stable compared to dibutyltin dihydride.
Triphenyltin hydride (SnPh3H): Used in similar applications but has different reactivity due to the presence of phenyl groups.
Eigenschaften
Molekularformel |
C8H20Sn |
|---|---|
Molekulargewicht |
234.95 g/mol |
IUPAC-Name |
dibutylstannane |
InChI |
InChI=1S/2C4H9.Sn.2H/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;;; |
InChI-Schlüssel |
WCRDXYSYPCEIAK-UHFFFAOYSA-N |
SMILES |
CCCC[SnH2]CCCC |
Kanonische SMILES |
CCCC[SnH2]CCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate](/img/structure/B8538341.png)
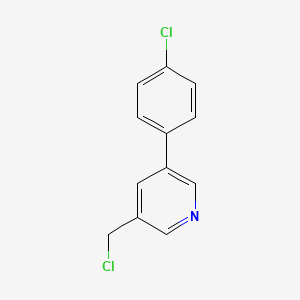
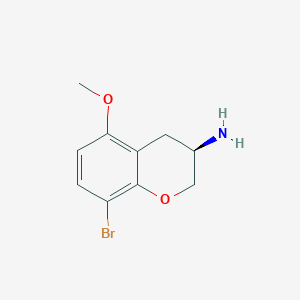
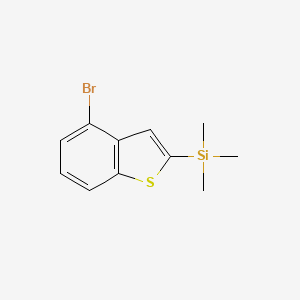
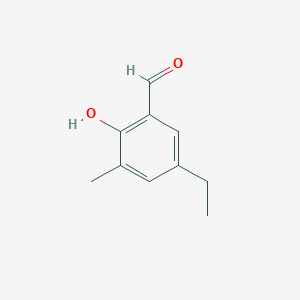
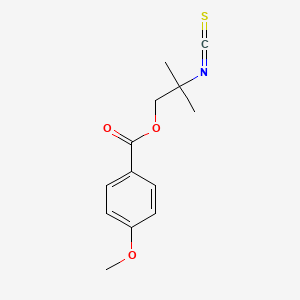
![13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B8538385.png)
![6-Trimethylsilanylethynyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8538393.png)
![[4-(4-Phenyl-piperidin-1-yl)-benzenesulfonylamino]-acetic acid](/img/structure/B8538394.png)

